

Technical Guide: The Molecular Architecture of N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl)

Cat. No.: B609410

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl) is a branched, heterotrifunctional polyethylene glycol (PEG) linker molecule designed for advanced bioconjugation and chemical biology applications. Its unique architecture features a central tertiary nitrogen atom branching into three distinct arms. One arm is terminated with a reactive aminooxy group, while the other two identical arms are terminated with propargyl groups. This configuration provides three points of attachment with two distinct chemical reactivities, making it a valuable tool in the synthesis of complex biomolecular constructs, particularly Proteolysis Targeting Chimeras (PROTACs).[1] The integrated PEG linkers enhance the molecule's solubility in aqueous solutions.[2][3]

Structural Deconstruction and Analysis

The systematic name, **N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl)**, precisely describes the molecule's composition. A detailed analysis reveals a well-defined structure built from several key functional components.

2.1 Central Tertiary Amine Core The core of the molecule is a single nitrogen atom. The "N-(...)-N-bis(...)" nomenclature indicates that this nitrogen is tertiary, meaning it is bonded to three non-hydrogen substituents, forming the primary branching point of the structure.

2.2 The Aminoxy Arm: N-(Aminoxy-PEG2)- One of the three substituents on the central nitrogen is an aminoxy-terminated PEG chain.

- **Aminoxy Group (-ONH₂):** This terminal functional group is highly reactive towards aldehydes and ketones, forming a stable oxime linkage.^{[2][3]} This specific reactivity allows for selective conjugation to molecules bearing a carbonyl group.
- **PEG2 Linker:** This refers to a short chain of two repeating ethylene glycol units (-O-CH₂-CH₂-O-CH₂-CH₂-). This flexible, hydrophilic spacer connects the central nitrogen atom to the terminal aminoxy group, improving the overall water solubility of the conjugate.

2.3 The Propargyl Arms: -N-bis(PEG3-propargyl) The other two substituents on the central nitrogen are identical propargyl-terminated PEG chains. The "bis" prefix indicates the presence of two such arms.

- **Propargyl Group (-CH₂-C≡CH):** This functional group contains a terminal alkyne. Alkynes are key reagents in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.^{[1][2][4]} This allows for the covalent attachment of the linker to molecules functionalized with an azide group, forming a stable triazole ring.
- **PEG3 Linker:** Each propargyl group is connected to the central nitrogen via a chain of three repeating ethylene glycol units (-O-CH₂-CH₂-O-CH₂-CH₂-O-CH₂-CH₂-). Similar to the PEG2 linker, this chain enhances solubility and provides spatial separation between the conjugated moieties.

The complete chemical structure can be represented by the SMILES notation:

C#CCOCCOCCOCCN(CCOCCOCCOCC#C)CCOCCOCCON.^[5]

Physicochemical and Technical Data

The key properties of **N-(Aminoxy-PEG2)-N-bis(PEG3-propargyl)** are summarized below for reference.

Property	Value	Reference(s)
CAS Number	2112737-71-8	[2] [3] [6]
Molecular Formula	C ₂₄ H ₄₄ N ₂ O ₉	[2] [3] [6]
Molecular Weight	504.6 g/mol	[1] [2] [5]
IUPAC Name	O-[2-[2-[2-[bis[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethyl]amino]ethoxy]ethoxy]ethyl]hydroxylamine	[3] [5]
Purity	Typically ≥95%	[2] [3] [6]
Solubility	Soluble in Water, DMSO, DCM, DMF	[2]
Storage Conditions	-20°C; sensitive material, recommended for use within one week of preparation.	[2]

Functional Significance and Applications

This molecule is a sophisticated linker primarily used in the development of targeted therapeutics and chemical probes.

- **PROTAC Synthesis:** As a PEG-based PROTAC linker, it can connect a ligand for a target protein to a ligand for an E3 ubiquitin ligase, mediating the degradation of the target protein. [\[1\]](#)[\[4\]](#)
- **Orthogonal Conjugation:** The distinct reactivities of the aminooxy and propargyl groups allow for controlled, stepwise (orthogonal) conjugation strategies. A molecule with an aldehyde can be attached first via the aminooxy group, followed by the attachment of azide-containing molecules via click chemistry, or vice-versa.
- **Branched Architectures:** The trifunctional nature enables the creation of Y-shaped or dendritic molecular constructs, which can be advantageous for optimizing the valency and spatial orientation of conjugated ligands.

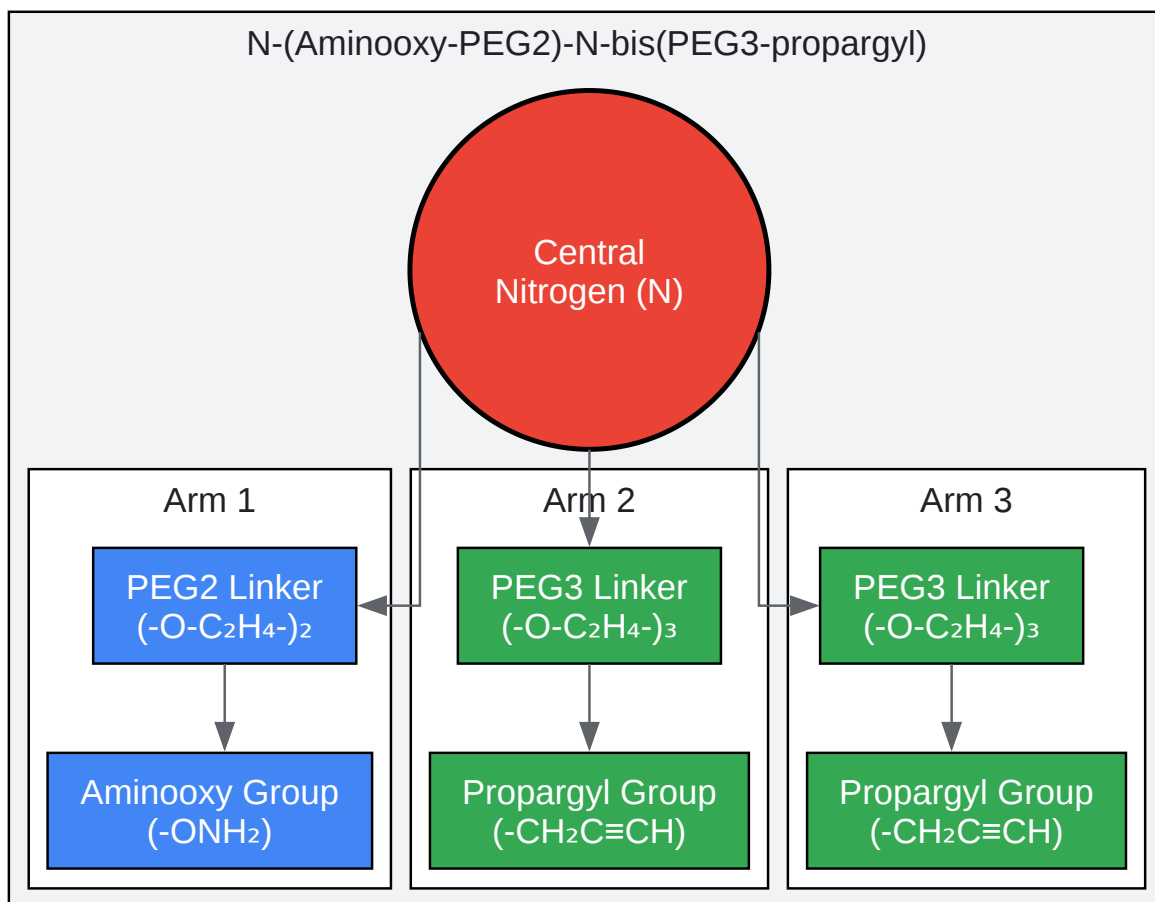
Experimental Protocols and Structural Verification

This document serves as a guide to the molecule's structure. As such, detailed experimental protocols for its synthesis or application in specific assays are beyond its scope. The verification of the structure of **N-(Aminoxy-PEG2)-N-bis(PEG3-propargyl)** and similar complex molecules is typically achieved through a combination of standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to confirm the presence of all expected protons and carbons and to verify the connectivity of the different structural fragments.
- Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the exact molecular weight and elemental composition ($\text{C}_{24}\text{H}_{44}\text{N}_2\text{O}_9$).[\[5\]](#)
- Purity Analysis: High-Performance Liquid Chromatography (HPLC) is commonly used to assess the purity of the compound.[\[2\]](#)[\[3\]](#)[\[6\]](#)

Visualizations

The logical relationship between the core functional components of the molecule is depicted below.



[Click to download full resolution via product page](#)

Caption: Logical connectivity of functional groups.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl), 2112737-71-8 | BroadPharm [broadpharm.com]

- 3. N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl), CAS 2112737-71-8 | AxisPharm [axispharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl) | C24H44N2O9 | CID 129009594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. precisepeg.com [precisepeg.com]
- To cite this document: BenchChem. [Technical Guide: The Molecular Architecture of N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609410#what-is-the-structure-of-n-aminooxy-peg2-n-bis-peg3-propargyl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com